molecular formula C23H20N4O2 B122778 bisindolylmaleimide iii

bisindolylmaleimide iii

Cat. No.: B122778
M. Wt: 384.4 g/mol
InChI Key: APYXQTXFRIDSGE-UHFFFAOYSA-N
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Description

Bisindolylmaleimide III is a synthetic organic compound that belongs to the class of bisindolylmaleimides. These compounds are known for their biological activities, particularly as inhibitors of protein kinases. This compound has been widely studied for its potential therapeutic applications due to its ability to modulate various cellular processes.

Scientific Research Applications

Bisindolylmaleimide III has a wide range of scientific research applications:

Mechanism of Action

Target of Action

The primary target of 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione is 3-phosphoinositide-dependent protein kinase 1 (PDK1) . PDK1 plays a crucial role in cellular signaling pathways, particularly those involved in cell growth, proliferation, and survival.

Mode of Action

It is known to interact with its target, pdk1 . The interaction between the compound and PDK1 may result in changes to the kinase’s activity, potentially influencing downstream signaling pathways.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown . Given the role of PDK1 in various signaling pathways, it is plausible that the compound could influence pathways related to cell growth and survival.

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the sources I found . It’s important to handle all chemicals with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bisindolylmaleimide III can be synthesized through several methods. One common approach involves the reaction of 2,3-dibromomaleimide with indole derivatives in the presence of a base. This reaction typically occurs in a mixture of tetrahydrofuran (THF) and toluene, yielding this compound in good yields . Another method involves the use of Steglich’s Grignard reaction, where an indole Grignard reagent reacts with a maleimide derivative to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up techniques can be applied. These methods would involve optimizing reaction conditions, purification processes, and ensuring the scalability of the synthesis to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

Bisindolylmaleimide III undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the indole rings.

    Substitution: The indole rings can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired transformation, but typical conditions involve the use of organic solvents and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the indole rings.

Properties

IUPAC Name

3-[1-(3-aminopropyl)indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c24-10-5-11-27-13-17(15-7-2-4-9-19(15)27)21-20(22(28)26-23(21)29)16-12-25-18-8-3-1-6-14(16)18/h1-4,6-9,12-13,25H,5,10-11,24H2,(H,26,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYXQTXFRIDSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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